molecular formula C8H5Cl3O3 B12085683 Carbonic acid chloromethyl ester 2,4-dichloro-phenyl ester CAS No. 132905-84-1

Carbonic acid chloromethyl ester 2,4-dichloro-phenyl ester

Cat. No.: B12085683
CAS No.: 132905-84-1
M. Wt: 255.5 g/mol
InChI Key: FULRNDWXFYYEKI-UHFFFAOYSA-N
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Description

Carbonic acid, chloromethyl 2,4-dichlorophenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a carbonic acid moiety esterified with a chloromethyl group and a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, chloromethyl 2,4-dichlorophenyl ester typically involves the esterification of carbonic acid with chloromethyl 2,4-dichlorophenol. This reaction can be catalyzed by various agents, including acid catalysts such as sulfuric acid or base catalysts like pyridine. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of carbonic acid, chloromethyl 2,4-dichlorophenyl ester may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, chloromethyl 2,4-dichlorophenyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can react with the chloromethyl group under mild conditions.

Major Products Formed

The major products formed from these reactions include alcohols, carbonyl compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Carbonic acid, chloromethyl 2,4-dichlorophenyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbonic acid, chloromethyl 2,4-dichlorophenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active chloromethyl 2,4-dichlorophenol, which can then interact with biological molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve nucleophilic attack on the ester group, leading to the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    Cyano-(2,4-dichlorophenyl)methyl ethyl ester of carbonic acid: This compound is similar in structure but contains a cyano group instead of a chloromethyl group.

    Cyano-(4-cyanophenyl)methyl ethyl ester of carbonic acid: Another similar compound with a cyano group and a different substitution pattern on the phenyl ring.

Uniqueness

Carbonic acid, chloromethyl 2,4-dichlorophenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

132905-84-1

Molecular Formula

C8H5Cl3O3

Molecular Weight

255.5 g/mol

IUPAC Name

chloromethyl (2,4-dichlorophenyl) carbonate

InChI

InChI=1S/C8H5Cl3O3/c9-4-13-8(12)14-7-2-1-5(10)3-6(7)11/h1-3H,4H2

InChI Key

FULRNDWXFYYEKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC(=O)OCCl

Origin of Product

United States

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